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Compound of Interest

Compound Name: 4-Ethylphenetole

Cat. No.: B073628

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylphenetole, also known as 1-ethoxy-4-ethylbenzene, is an aromatic ether that serves as
a valuable and versatile building block in organic synthesis. Its structure, featuring an activated
benzene ring due to the electron-donating ethoxy group, makes it amenable to a variety of
electrophilic aromatic substitution reactions. This reactivity profile, combined with the presence
of an ethyl group that can also be functionalized, allows for the construction of a diverse array
of more complex molecules. This guide provides a comprehensive overview of the chemical
properties, key synthetic reactions, and potential applications of 4-ethylphenetole, with a
particular focus on its utility in the development of novel pharmaceutical agents.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 4-ethylphenetole is essential
for its effective use in synthesis. Key data for this compound are summarized in the table
below.
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Property Value Reference
CAS Number 1585-06-4
Molecular Formula C10H140
Molecular Weight 150.22 g/mol
Colorless to light yellow clear
Appearance -
liquid
Boiling Point 205 °C
) [LookChem physical
Density 0.922 g/cm?3 )
properties]
Flash Point 82 °C
) [LookChem physical
Refractive Index 1.49

properties]

Solubility

Soluble in alcohol; insoluble in

water

[para-ethyl phenetole, 1585-
06-4 - The Good Scents
Company]

Synthesis of 4-Ethylphenetole

The most common and straightforward method for the synthesis of 4-ethylphenetole is the

Williamson ether synthesis. This reaction involves the deprotonation of 4-ethylphenol to form

the corresponding phenoxide, which then acts as a nucleophile to displace a halide from an

ethylating agent.

Experimental Protocol: Williamson Ether Synthesis

Objective: To synthesize 4-ethylphenetole from 4-ethylphenol and ethyl iodide.

Reagents and Materials:

» 4-Ethylphenol

e Sodium hydroxide (NaOH) or potassium carbonate (K2CO3)
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o Ethyl iodide (CzHsl) or diethyl sulfate ((C2Hs)2S0a4)

» Acetone or ethanol as solvent

o Diethyl ether

» Saturated sodium bicarbonate solution

e Brine

¢ Anhydrous magnesium sulfate (MgSOQOa)

e Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator
Procedure:

 In a round-bottom flask, dissolve 4-ethylphenol (1.0 eq) in acetone or ethanol.

e Add powdered potassium carbonate (1.5 eq) or sodium hydroxide (1.1 eq) to the solution.
» To the stirred suspension, add ethyl iodide (1.2 eq) dropwise at room temperature.

o Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction
progress by thin-layer chromatography (TLC).

o After completion, cool the mixture to room temperature and filter to remove the inorganic
salts.

o Concentrate the filtrate under reduced pressure using a rotary evaporator.

» Dissolve the residue in diethyl ether and transfer to a separatory funnel.

o Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and
brine.

» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to yield the crude 4-ethylphenetole.

e The product can be further purified by vacuum distillation.
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Expected Yield: 85-95%

4-Ethylphenol

Ethyl lodide
Williamson Ether Synthesi Aqueous Workup

Reflux & Purification
Base (e.g., K2CO3)
Solvent (e.g., Acetone)

4-Ethylphenetole

Click to download full resolution via product page

Caption: Workflow for the synthesis of 4-ethylphenetole.

Key Reactions of 4-Ethylphenetole

The electron-rich nature of the aromatic ring in 4-ethylphenetole makes it an excellent
substrate for electrophilic aromatic substitution reactions. The ethoxy group is a strong
activating group and directs incoming electrophiles to the ortho and para positions. Since the
para position is already occupied by the ethyl group, substitution occurs predominantly at the
ortho position (C2 and C6).

Nitration

Nitration of 4-ethylphenetole introduces a nitro group (-NO2z) onto the aromatic ring, a
functional group that is a versatile precursor for the synthesis of anilines, which are common in
many pharmaceutical compounds.

Objective: To synthesize 2-nitro-4-ethylphenetole.
Reagents and Materials:

» 4-Ethylphenetole
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Nitric acid (HNO3s)

Sulfuric acid (H2S0Oa) or acetic anhydride ((CH3CO)20)

Dichloromethane (CH2zCl2)

Ice bath, dropping funnel
Procedure:

e In aflask cooled in an ice bath, slowly add nitric acid (1.1 eq) to a stirred solution of 4-
ethylphenetole (1.0 eq) in dichloromethane.

» A catalytic amount of sulfuric acid can be added to increase the reaction rate. Alternatively,
acetic anhydride can be used as the solvent and activating agent.

e Maintain the temperature below 5 °C during the addition.

e Stir the reaction mixture at 0-5 °C for 1-2 hours.

o Carefully pour the reaction mixture onto crushed ice and extract with dichloromethane.
» Wash the organic layer with water and saturated sodium bicarbonate solution.

» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the
product.

Estimated Yield: 70-80% (mixture of ortho and minor para isomers)

Halogenation

Halogenation, the introduction of a halogen (e.g., Br, Cl), is another important transformation.
The resulting aryl halides are key intermediates in cross-coupling reactions (e.g., Suzuki, Heck)
for the formation of carbon-carbon bonds.

Objective: To synthesize 2-bromo-4-ethylphenetole.

Reagents and Materials:
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4-Ethylphenetole

Bromine (Brz) or N-bromosuccinimide (NBS)

Acetic acid or carbon tetrachloride (CCla)

Sodium thiosulfate solution

Procedure:

Dissolve 4-ethylphenetole (1.0 eq) in acetic acid or carbon tetrachloride.

e Slowly add a solution of bromine (1.05 eq) in the same solvent to the stirred mixture at room
temperature. The reaction is typically rapid and exothermic.

 Stir for 30-60 minutes after the addition is complete.

e Quench the reaction with a solution of sodium thiosulfate to remove excess bromine.

» Extract the product with diethyl ether or dichloromethane.

e Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

 Filter and concentrate the solvent to obtain the crude product, which can be purified by
distillation or chromatography.

Estimated Yield: 80-90%

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group (-COR) to the aromatic ring, forming a ketone.
This reaction is a powerful tool for creating carbon-carbon bonds and is widely used in the
synthesis of pharmaceutical intermediates.

Objective: To synthesize 1-(3-ethoxy-4-ethylphenyl)ethan-1-one.
Reagents and Materials:

» 4-Ethylphenetole
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Acetyl chloride (CHsCOCI)

Aluminum chloride (AICIs3)

Dichloromethane (CHzClz2) or carbon disulfide (CSz)

Hydrochloric acid (HCI), dilute

Ice bath
Procedure:

e Suspend anhydrous aluminum chloride (1.2 eq) in dry dichloromethane or carbon disulfide in
a flask cooled with an ice bath.

o Slowly add acetyl chloride (1.1 eq) to the suspension.

 To this mixture, add a solution of 4-ethylphenetole (1.0 eq) in the same solvent dropwise,
maintaining the temperature below 10 °C.

» After the addition, allow the reaction to stir at room temperature for 2-4 hours.

o Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated
hydrochloric acid.

o Separate the organic layer, and extract the aqueous layer with the solvent.
o Combine the organic layers, wash with water, sodium bicarbonate solution, and brine.

o Dry over anhydrous magnesium sulfate, filter, and remove the solvent to yield the acylated
product.

Estimated Yield: 75-85%

Formylation

Formylation introduces a formyl group (-CHO) to the aromatic ring, producing an aldehyde.
Aromatic aldehydes are versatile intermediates that can be converted into a wide range of
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functional groups. The Vilsmeier-Haack and Gattermann reactions are common methods for
the formylation of electron-rich aromatic compounds.

Objective: To synthesize 2-ethoxy-5-ethylbenzaldehyde.
Reagents and Materials:

e 4-Ethylphenetole

e N,N-Dimethylformamide (DMF)

e Phosphorus oxychloride (POCIs)

e 1,2-Dichloroethane (DCE)

e Sodium acetate solution

* Ice bath

Procedure:

e In a flask cooled with an ice bath, slowly add phosphorus oxychloride (1.5 eq) to N,N-
dimethylformamide (3.0 eq).

e Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

e Add a solution of 4-ethylphenetole (1.0 eq) in 1,2-dichloroethane to the Vilsmeier reagent at
0 °C.

o Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.
e Cool the mixture and pour it onto crushed ice.

e Add a saturated solution of sodium acetate to hydrolyze the intermediate iminium salt, and
stir until the aldehyde is formed.

o Extract the product with diethyl ether, wash the organic layer with water and brine, and dry
over anhydrous magnesium sulfate.
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* Remove the solvent under reduced pressure to give the crude aldehyde, which can be
purified by chromatography or distillation.

Estimated Yield: 65-75%

Summary of Key Reactions

Reaction Reagents Product Estimated Yield (%)
2-Nitro-4-
Nitration HNO3, H2SO04 70-80
ethylphenetole
2-Bromo-4-
Bromination Brz2, Acetic Acid 80-90
ethylphenetole

1-(3-Ethoxy-4-

Acylation CHsCOCI, AlCls ethylphenyl)ethan-1- 75-85
one
) 2-Ethoxy-5-
Formylation POCIs, DMF 65-75
ethylbenzaldehyde

Applications in Drug Development

The structural motifs accessible from 4-ethylphenetole are prevalent in a variety of biologically
active molecules. The ethoxybenzene core, in particular, is found in several established and
investigational drugs.

Phenethylamine Scaffolds

One of the key applications of 4-ethylphenetole is as a precursor to substituted
phenethylamines. These are a class of compounds with a wide range of pharmacological
activities, acting on the central nervous system. For instance, the nitration of 4-ethylphenetole
followed by reduction of the nitro group to an amine, and subsequent functionalization, can
lead to the synthesis of various phenethylamine derivatives.

A notable example is the potential synthesis of analogues of escaline (3,5-dimethoxy-4-
ethoxyphenethylamine), a known psychedelic compound. While not a direct derivative, the
synthesis of escaline involves the ethylation of a phenolic hydroxyl group, highlighting the

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://www.benchchem.com/product/b073628?utm_src=pdf-body
https://www.benchchem.com/product/b073628?utm_src=pdf-body
https://www.benchchem.com/product/b073628?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b073628?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

importance of the ethoxy moiety in modulating pharmacological activity. The synthesis of 4-
ethoxyphenethylamine from 4-ethylphenetole would follow a similar synthetic logic, involving
functionalization of the ethyl group or the aromatic ring.

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

The phenetole scaffold is also present in some non-steroidal anti-inflammatory drugs. For
example, phenacetin, an early analgesic and antipyretic, is N-(4-ethoxyphenyl)acetamide.
Although phenacetin itself has been largely withdrawn due to side effects, its structure has
served as a basis for the development of other analgesics. 4-Ethylphenetole can be a starting
material for analogues of such compounds. For instance, Friedel-Crafts acylation of 4-
ethylphenetole followed by conversion of the ketone to an oxime and subsequent Beckmann
rearrangement could provide a route to substituted acetanilides. These derivatives could be
explored for their potential as COX inhibitors.
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Caption: Potential drug development pathways from 4-ethylphenetole.

Conclusion

4-Ethylphenetole is a readily accessible and highly versatile building block for organic
synthesis. Its activated aromatic ring allows for a range of regioselective functionalizations,
including nitration, halogenation, Friedel-Crafts acylation, and formylation. The resulting
derivatives are valuable intermediates for the synthesis of more complex molecules, particularly
in the realm of medicinal chemistry. The potential to construct substituted phenethylamines and
analogues of known NSAIDs underscores the importance of 4-ethylphenetole as a key
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starting material for drug discovery and development professionals. The experimental protocols
and synthetic pathways outlined in this guide provide a solid foundation for researchers to
explore the full potential of this valuable chemical entity.

 To cite this document: BenchChem. [4-Ethylphenetole: A Versatile Building Block in Organic
Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b073628#4-ethylphenetole-as-a-building-block-in-
organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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